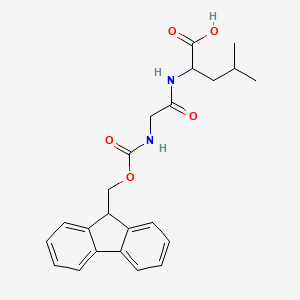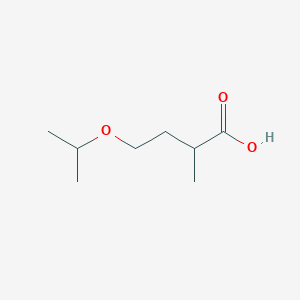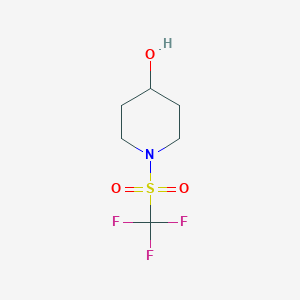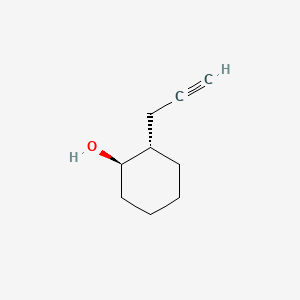
Cyclohexanol, 2-(2-propynyl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-(2-propynyl)-, trans- is an organic compound with the molecular formula C9H14O. It is a secondary alcohol with a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a 2-propynyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-(2-propynyl)-, trans- typically involves the addition of a 2-propynyl group to cyclohexanol. One common method is the alkylation of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of Cyclohexanol, 2-(2-propynyl)-, trans- may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding alkyne precursor can also be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 2-(2-propynyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in dry ether at room temperature.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: Cyclohexanone, 2-(2-propynyl)-.
Reduction: Cyclohexane, 2-(2-propynyl)-.
Substitution: Cyclohexyl chloride, 2-(2-propynyl)-.
Applications De Recherche Scientifique
Cyclohexanol, 2-(2-propynyl)-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 2-(2-propynyl)-, trans- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 2-(2-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.
Cyclohexanone, 2-(2-propynyl)-: An oxidized form of Cyclohexanol, 2-(2-propynyl)-, trans-.
Cyclohexane, 2-(2-propynyl)-: A reduced form of Cyclohexanol, 2-(2-propynyl)-, trans-
Uniqueness
Cyclohexanol, 2-(2-propynyl)-, trans- is unique due to its specific substitution pattern and the presence of a triple bond in the propynyl group.
Propriétés
Numéro CAS |
101859-16-9 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(1R,2S)-2-prop-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h1,8-10H,3-7H2/t8-,9-/m1/s1 |
Clé InChI |
HSTZTEDWURGETC-RKDXNWHRSA-N |
SMILES isomérique |
C#CC[C@@H]1CCCC[C@H]1O |
SMILES canonique |
C#CCC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


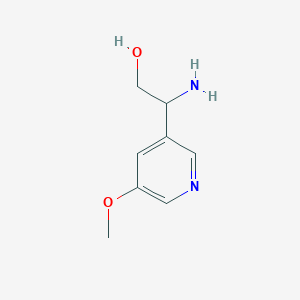
![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
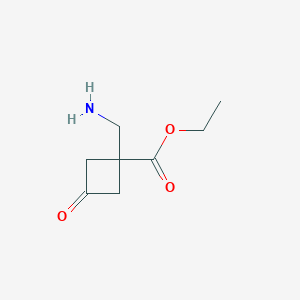
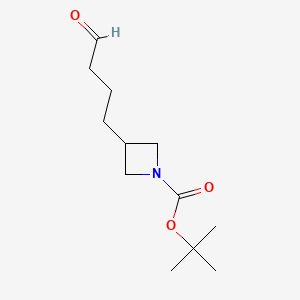
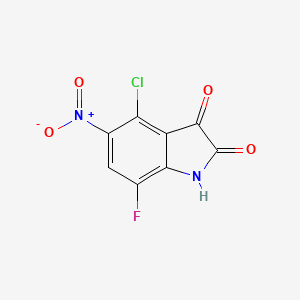

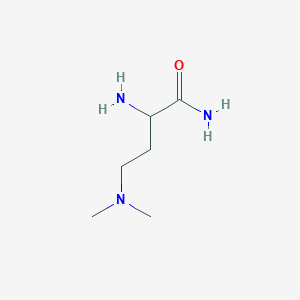
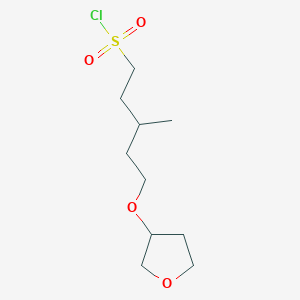
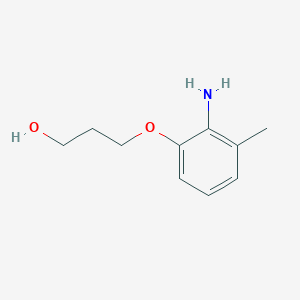
![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)
